N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide
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Overview
Description
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorophenyl groups and a methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Introduction of the Oxoethyl Group: The piperazine intermediate is then reacted with ethyl chloroformate to introduce the oxoethyl group, forming 1-(3-chlorophenyl)-4-(2-oxoethyl)piperazine.
Sulfonamide Formation: The final step involves the reaction of the oxoethyl piperazine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide
- **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both 3-chlorophenyl and 3,5-dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H20Cl3N3O3S |
---|---|
Molecular Weight |
476.8g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(18-11-15(21)9-16(22)12-18)13-19(26)24-7-5-23(6-8-24)17-4-2-3-14(20)10-17/h2-4,9-12H,5-8,13H2,1H3 |
InChI Key |
YSOACBZJNXBEFF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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